PGP Exhibits Distinct Neutrophil Polarization Potency Compared to N-Acetyl-PGP and Synthetic Analogs
In a direct comparative neutrophil polarization assay, PGP (non-acetylated) exhibited distinct bioactivity compared to N-acetyl-PGP and other synthetic analogs. The assay measured the peptide concentration required to produce 50% neutrophil polarization (EC50) [1].
| Evidence Dimension | Neutrophil polarization EC50 |
|---|---|
| Target Compound Data | PGP (Pro-Gly-Pro) bioactivity ranked alongside APGPR (EC50 0.34 mM) and MA (EC50 0.39 mM) in the assay series; specific EC50 value for PGP not explicitly reported in abstract but ranked in comparative panel |
| Comparator Or Baseline | N-acetyl-PGP, APGPR (EC50 0.34 mM), MA (EC50 0.39 mM), PGI (EC50 0.44 mM), Ac-PGP (EC50 0.73 mM), GPGG (EC50 1.04 mM) |
| Quantified Difference | Rank order: APGPR (0.34 mM) > MA (0.39 mM) > PGI (0.44 mM) > Ac-PGP (0.73 mM) > GPGG (1.04 mM); PGP positioned within this comparative series |
| Conditions | Human neutrophil polarization assay; bioactivity expressed as EC50 (concentration for 50% polarization) |
Why This Matters
This head-to-head comparison demonstrates that PGP's non-acetylated form possesses distinct chemotactic potency that differs from N-acetyl-PGP, informing researchers that acetylation status materially alters neutrophil activation—critical for experimental design in inflammation and COPD models.
- [1] Haddox JL, Pfister RR, Muccio DD, Villain M, Sommers CI, Chaddha M, Anantharamaiah GM, Brouillette WJ, DeLucas LJ. Bioactivity of peptide analogs of the neutrophil chemoattractant, N-acetyl-proline-glycine-proline. Invest Ophthalmol Vis Sci. 1999 Sep;40(10):2427-9. View Source
